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2,2,4-Trimethyl-1-oxa-2-silacyclopentane

Cat. No.: B13834197
CAS No.: 23483-33-2
M. Wt: 130.26 g/mol
InChI Key: FDTCKQAXTOUSOP-UHFFFAOYSA-N
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Description

Significance of Silicon in Heterocyclic Chemistry

The integration of silicon atoms into heterocyclic structures represents a significant and expanding area of chemical research, leading to the creation of novel molecular designs with distinctive properties. researchgate.net As a heavier element in the same group as carbon, silicon imparts unique characteristics to the molecules it forms. These differences include modified bond lengths and angles, greater lipophilicity, and different metabolic breakdown pathways when compared to their carbon-based counterparts. In the field of medicinal chemistry, the deliberate placement of a silicon atom can result in heightened biological activity and better pharmacokinetic profiles for potential drug compounds. researchgate.net The capacity of silicon to engage in diverse bonding configurations and to alter a molecule's electronic properties makes it a highly valuable element in the creation of new materials and biologically active substances.

Overview of Five-Membered Silicon-Containing Heterocycles

Five-membered heterocyclic rings that include a silicon atom are a notable category of organosilicon compounds. These cyclic structures can feature one or more silicon atoms and may also incorporate other non-carbon atoms such as oxygen, nitrogen, or sulfur. The 1-oxa-2-silacyclopentane ring system, which is the central subject of this article, serves as a prime example. These five-membered rings are frequently employed as intermediate steps in the synthesis of other organic molecules. For instance, derivatives of 1-oxa-2-silacyclopentane have been instrumental in the stereoselective synthesis of 1,3-diols, which are crucial structural components of many naturally occurring substances. acs.orgnih.gov The chemical reactivity and stability of these rings are shaped by the various chemical groups attached to both the silicon and carbon atoms within the ring.

Historical Context and Evolution of 1-Oxa-2-silacyclopentane Derivatives

The discipline of organosilicon chemistry has a well-documented history that begins in the 19th century. The first compound in this class, tetraethylsilane, was synthesized in 1863. sbfchem.comrichsilicone.com However, the foundational work that paved the way for modern organosilicon chemistry was conducted by Frederic Kipping in the early 20th century. sbfchem.comwikipedia.org Kipping's in-depth investigations into the synthesis and chemical behavior of a wide array of organosilicon compounds, along with his coining of the term "silicone," were pivotal to the field's progress. sbfchem.com

The creation of 1-oxa-2-silacyclopentane derivatives and other silicon-based heterocycles is a more contemporary development, propelled by an increasing interest in the special properties of organosilicon compounds. The study of these molecules has been advanced by the advent of new synthetic techniques, such as intramolecular hydrosilylation reactions. acs.org The acknowledgment of their versatility as building blocks in chemical synthesis has further stimulated research in this domain. acs.orgnih.gov

Properties of 2,2,4-Trimethyl-1-oxa-2-silacyclopentane

Although extensive experimental data for this compound are not widely available in scientific literature, its properties can be deduced from its molecular structure and by comparison with analogous compounds.

Table 1: General Physicochemical Properties of this compound

PropertyValue
Molecular Formula C6H14OSi nih.gov
IUPAC Name 2,2,4-trimethyloxasilolane nih.gov
CAS Number 23483-33-2 nih.gov

Detailed Research Findings

Scientific investigation into 1-oxa-2-silacyclopentane derivatives has largely concentrated on their synthesis and use as intermediates in chemical manufacturing. A significant synthetic pathway to this ring structure is through the intramolecular hydrosilylation of β-silyl esters, a reaction often facilitated by fluoride (B91410) ion catalysts. acs.org This approach enables the formation of the heterocyclic ring with a high degree of stereochemical control.

Once synthesized, these heterocyclic compounds can participate in numerous chemical reactions. A key application involves nucleophilic substitution at a carbon atom near the oxygen, which is then followed by the oxidation of the carbon-silicon bond to produce highly functionalized 1,3-diols. acs.orgnih.gov This chemical behavior underscores the value of the 1-oxa-2-silacyclopentane structure as both a protective group and a tool for directing the stereochemical outcome in the synthesis of complex molecules.

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the characterization of these compounds. In ¹H NMR analysis, one would anticipate specific chemical shifts for the methyl groups bonded to the silicon atom and the carbon at the fourth position, in addition to signals from the methylene (B1212753) protons within the ring. IR spectroscopy is expected to reveal characteristic C-H stretching vibrations and a prominent absorption band corresponding to the Si-O-C bond. thermofisher.com

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14OSi B13834197 2,2,4-Trimethyl-1-oxa-2-silacyclopentane CAS No. 23483-33-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23483-33-2

Molecular Formula

C6H14OSi

Molecular Weight

130.26 g/mol

IUPAC Name

2,2,4-trimethyloxasilolane

InChI

InChI=1S/C6H14OSi/c1-6-4-7-8(2,3)5-6/h6H,4-5H2,1-3H3

InChI Key

FDTCKQAXTOUSOP-UHFFFAOYSA-N

Canonical SMILES

CC1CO[Si](C1)(C)C

Origin of Product

United States

Synthetic Methodologies for 2,2,4 Trimethyl 1 Oxa 2 Silacyclopentane and Analogous Scaffolds

Established Cyclization Routes

Traditional approaches to the synthesis of 2,2,4-trimethyl-1-oxa-2-silacyclopentane and its analogs often rely on well-established intramolecular cyclization reactions. These methods, including rhodium-catalyzed hydrosilylation, ring-closing of epoxides with organolithium reagents, and electrophilic cyclization of silyl (B83357) alkenols, provide reliable access to the target scaffolds.

Intramolecular Hydrosilylation Approaches utilizing Rhodium-Based Catalysts

Intramolecular hydrosilylation is a powerful and atom-economical method for the formation of cyclic organosilicon compounds. acs.org Rhodium-based catalysts, in particular, have demonstrated high efficiency and selectivity in promoting the cyclization of unsaturated silyl hydrides. nih.govresearchgate.net This approach typically involves the synthesis of a homoallylic silyl ether, which then undergoes an intramolecular addition of the Si-H bond across the carbon-carbon double bond, catalyzed by a rhodium complex. dntb.gov.ua

The reaction mechanism for rhodium-catalyzed hydrosilylation is often described by the modified Chalk-Harrod mechanism. nih.govacs.org This process is initiated by the oxidative addition of the Si-H bond to the rhodium(I) catalyst, forming a rhodium(III) hydride silyl complex. Subsequent migratory insertion of the alkene into the Rh-H or Rh-Si bond, followed by reductive elimination, yields the cyclized product and regenerates the active catalyst. nih.gov

The choice of rhodium precursor and ligands is crucial for achieving high yields and stereoselectivity. For instance, the use of chiral phosphine (B1218219) ligands such as BINAP can induce asymmetry in the cyclization, leading to enantioenriched products. dntb.gov.ua The diastereoselectivity of the reaction is also influenced by factors such as the counterion of the rhodium catalyst and the presence of coordinating diene ligands. dntb.gov.ua A cooperative ligand-assisted approach, employing a combination of an inner-sphere functional diene ligand and a supporting phosphine ligand, has been shown to dramatically enhance both regio- and diastereoselectivity in the formation of 1,3-trans-oxasilacyclopentanes. dntb.gov.ua

Catalyst SystemSubstrateProductSelectivity (diastereomeric ratio)Reference
[Rh(cod)Cl]₂ / BINAPHomoallylic silyl ether1,3-trans-oxasilacyclopentane4:1 dntb.gov.ua
[Rh(cod)Br]₂ / BINAPHomoallylic silyl ether1,3-trans-oxasilacyclopentane12:1 dntb.gov.ua

Ring-Closing Reactions via Organolithium Compounds with Epoxides

Ring-closing reactions involving the nucleophilic attack of an organolithium reagent on an epoxide provide another established route to cyclic ethers. ucalgary.ca In the context of synthesizing oxasilacyclopentane scaffolds, this methodology would involve a silyl-substituted epoxide and an intramolecular organolithium species, or the intermolecular reaction of an organolithium reagent with a silyl epoxide. The high reactivity of epoxides, driven by their inherent ring strain, makes them susceptible to ring-opening by strong nucleophiles like organolithiums. ucalgary.ca

The reaction typically proceeds via an S\textsubscript{N}2 mechanism, where the organolithium reagent attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond. libretexts.org When applied to the synthesis of this compound, a plausible precursor would be a molecule containing both a silyl group and an epoxide, with an organolithium moiety positioned to facilitate a 5-exo-tet cyclization.

Interestingly, the reaction of silyl-substituted epoxides with organometallic reagents can also lead to rearrangement products. For example, the treatment of a hydroxy-substituted silyl-epoxide with a Grignard reagent (a close relative of organolithiums) has been shown to induce a 1,2-carbon shift, generating an α-silyl aldehyde in situ, which is then trapped by the Grignard reagent. nih.gov This highlights the diverse reactivity of silyl epoxides and the potential for complex transformations. The direct ring-opening of silyl epoxides with organolithium reagents remains a viable, albeit less commonly reported, strategy for the formation of oxasilacyclopentanes. researchgate.net

Electrophilic Cyclization of Silyl Alkenols to Form Oxacycles

The electrophilic cyclization of silyl alkenols, often referred to as a silyl-Prins cyclization, is a highly effective method for the synthesis of various oxygen-containing heterocycles, including oxasilacyclopentanes. uva.esacs.org This reaction is typically acid-catalyzed and involves the intramolecular reaction of an alkene bearing a silyl group with an aldehyde or ketone. acs.org The use of alkenylsilanes in these cyclizations offers several advantages, such as increased reaction rates and higher selectivity, due to the stabilizing effect of the silicon atom on the intermediate carbocation. researchgate.net

The mechanism of the silyl-Prins cyclization begins with the formation of an oxocarbenium ion from the reaction of the aldehyde with the acid catalyst. uva.es The silyl-alkenol then attacks the oxocarbenium ion in an intramolecular fashion, leading to the formation of a cyclic carbocation that is stabilized by the β-silicon effect. researchgate.net Subsequent loss of the silyl group results in the formation of an endocyclic double bond. acs.org

The stereochemical outcome of the silyl-Prins cyclization is often highly predictable, with the formation of cis- or trans-disubstituted rings being controlled by the geometry of the starting alkenol and the reaction conditions. nih.gov This method has been successfully employed to synthesize a wide range of substituted tetrahydropyrans and other oxacycles. escholarship.org

Lewis AcidSilyl AlkenolAldehydeProductYieldReference
BiCl₃(E)-5-(dimethyl(phenyl)silyl)pent-3-en-1-olPhenylacetaldehyde2,6-disubstituted tetrahydropyranModerate uva.es
Sc(OTf)₃(Z)-4-(trimethylsilyl)but-3-en-1-olBenzaldehyde2-phenyl-tetrahydropyran-4-oneGood nih.gov

Emerging and Advanced Synthetic Strategies

In addition to the established routes, several novel and advanced synthetic strategies have been developed for the construction of silacyclopentane (B13830383) and related scaffolds. These methods, which include photochemical cycloadditions and reactions involving silylenes, offer unique pathways to these heterocyclic systems.

Photochemical [2+2] Cycloaddition Reactions of Acylsilanes for Silacyclopentane Formation

Photochemical [2+2] cycloadditions are powerful reactions for the construction of four-membered rings and have been applied to the synthesis of a variety of complex molecules. jyu.finsf.govnih.gov In the context of silacyclopentane synthesis, an intramolecular [2+2] photocycloaddition of acylsilanes containing a tethered alkene has emerged as a promising strategy. jyu.fi

This reaction is typically initiated by the photoexcitation of the acylsilane, which can lead to the formation of a siloxycarbene intermediate. acs.org In an intramolecular Paternò-Büchi type reaction, this excited species can then undergo a [2+2] cycloaddition with the tethered alkene to form a transient oxetane, which can then rearrange to form the silacyclopentane ring. jyu.fi A notable example is the synthesis of novel diaryl-substituted silacyclopentenols via a blue-light promoted intramolecular [2+2] photocycloaddition of benzoyl(allyl)silanes. jyu.fi The regioselectivity of this reaction is influenced by the substituents on the olefin, allowing for the controlled formation of different silacycles. jyu.fi

The high degree of functionalization present in the resulting silacyclopentenols makes them attractive precursors for further synthetic transformations. jyu.fi This photochemical approach represents a significant advancement in the synthesis of functionalized silacyclopentanes, offering a mild and efficient alternative to traditional thermal methods.

Acylsilane SubstrateLight SourceProductYieldReference
Benzoyl(allyl)diphenylsilaneBlue LEDDiaryl-substituted silacyclopentenolGood jyu.fi

Synthesis via Reactions of Stable Silylenes with Olefins

Silylenes, the silicon analogues of carbenes, are highly reactive species that can undergo a variety of reactions, including cycloadditions with unsaturated compounds. acs.org The reaction of silylenes with olefins typically leads to the formation of silacyclopropanes through a [2+1] cycloaddition. researchgate.net While not a direct route to silacyclopentanes, the resulting silacyclopropanes can serve as versatile intermediates for the synthesis of larger silacycles.

Stable silylenes, often stabilized by bulky substituents or intramolecular coordination, have been synthesized and their reactivity explored. acs.org The reaction of these silylenes with olefins provides a controlled method for the construction of the silacyclopropane (B577268) ring. The mechanism of this reaction involves the interaction of the silylene's vacant p-orbital with the π-system of the alkene. acs.org

Further transformations of the initially formed silacyclopropanes, such as ring-expansion reactions, could potentially lead to the formation of silacyclopentane derivatives. While the direct [4+1] cycloaddition of silylenes with dienes to form silacyclopentenes is also a possibility, the [2+1] cycloaddition with simple olefins is a more fundamental and well-studied reaction of silylenes. acs.org

Silylene PrecursorOlefinProductReference
DecamethylsilicoceneEthyleneSilacyclopropane derivative acs.org
Amidino-stabilized silylene chlorideStyreneSilacyclopropane derivative rsc.org

Diisobutylaluminum Hydride Promoted Cyclization for Silacyclopentane Derivatives

The use of diisobutylaluminum hydride (DIBAL-H) has been developed as an effective method for the synthesis of silacyclopentane derivatives. This approach involves the cyclization of ω-silylated terminal alkynes. Specifically, the reaction of 4-silylbut-1-yne with two equivalents of DIBAL-H can produce the corresponding silacyclopentane (silolane) in high yield.

The proposed mechanism for this transformation begins with a regioselective double hydroalumination of the alkyne moiety. This step forms a gem-bisaluminum intermediate. Following this, an intramolecular cyclization occurs, leading to the formation of the five-membered silacyclopentane ring. This method has proven efficient, with the synthesis of a silacyclopentane from 4-silylbut-1-yne achieving a 97% isolated yield under specific reaction conditions (80 °C for 5 hours in octane). This aluminum-promoted cyclization represents a straightforward and promising route for accessing these significant silicon-containing five-membered rings.

Asymmetric Synthesis and Stereochemical Control

The development of silacycles for applications in medicinal chemistry, agrochemistry, and materials science has driven the need for effective asymmetric synthetic methods. chemistryviews.orgscispace.com Controlling the stereochemistry at both carbon and silicon centers is crucial for tailoring the properties of these molecules.

Catalytic Enantioselective Hydrosilylation for C- and Si-Stereogenic Silacyclopentanes

A highly efficient strategy for the asymmetric construction of silacyclopentanes involves the catalytic enantioselective hydrosilylation of unsaturated precursors. chemistryviews.org One notable example is the copper-catalyzed hydrosilylation of arylmethylenecyclopropanes with hydrosilanes. chemistryviews.orgrsc.org This method facilitates the rapid assembly of a variety of enantioenriched silacyclopentanes that possess both carbon- and silicon-stereogenic centers. chemistryviews.org The reactions typically proceed in good yields with excellent enantioselectivities and diastereoselectivities under mild conditions. chemistryviews.org

This cascade reaction allows for the simultaneous construction of both C- and Si-stereogenic centers. nih.gov The versatility of this method is further enhanced by the potential for subsequent stereospecific transformation of the Si-H bond on the newly formed chiral silicon center, expanding the molecular diversity of accessible C- and Si-stereogenic silacyclopentanes. chemistryviews.org Lanthanum-catalyzed hydrosilylations of 1-aryl methylenecyclopropanes have also been shown to selectively form silacyclopentanes through a cascade inter- and intramolecular hydrosilylation mechanism. nih.gov

Table 1: Examples of Catalytic Enantioselective Hydrosilylation

Catalyst System Substrate Product Yield Diastereomeric Ratio (dr) Enantiomeric Excess (ee)
Cu(I)/ligand Arylmethylenecyclopropane Good Excellent Excellent
La-complex 1-Aryl methylenecyclopropane Varies N/A N/A

Note: "Good" and "Excellent" are qualitative descriptors from the source literature. chemistryviews.orgscispace.com

Asymmetric Synthesis through Chiral Auxiliaries

The use of chiral auxiliaries represents a foundational strategy in asymmetric synthesis, applicable to the formation of stereochemically defined silacyclopentanes. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary can be removed and ideally recycled. researchgate.net

This methodology relies on the auxiliary creating a chiral environment that forces a reaction to proceed with a specific spatial arrangement, leading to high diastereoselectivity. researchgate.net Many successful chiral auxiliaries are derived from readily available and inexpensive natural sources such as amino acids, terpenes (e.g., camphor, menthol), and carbohydrates. nih.govresearchgate.net For the synthesis of chiral silacyclopentanes, a chiral auxiliary could be attached to the silicon atom or the carbon framework of a precursor molecule. The steric and electronic properties of the auxiliary would then control the facial selectivity of key bond-forming steps, such as cyclization or functionalization reactions. While the specific use of dimenth-3-oxysilane derivatives is not widely documented in the context of silacyclopentane synthesis, menthol-derived auxiliaries are a classic example of terpene-based auxiliaries used to achieve high levels of stereocontrol in various asymmetric transformations.

Stereoselective Functionalization of Silacyclopentanes

Beyond the initial asymmetric synthesis of the ring, stereoselective functionalization of pre-existing silacyclopentane scaffolds is a powerful method for creating complex, multi-functionalized molecules. nih.govacs.org This approach often begins with an enantioenriched silacyclopentenol, which can be derived from an achiral silacyclopentene oxide via enantioselective β-elimination. nih.govnih.gov

Once the chiral silacyclopentenol is obtained, its functional groups can be manipulated with high stereocontrol. For instance, the C4 carbon stereogenic center of silacyclopentenols can undergo stereospecific transformations. acs.org Key reactions include:

Mitsunobu Reaction: This reaction typically proceeds with an inversion of stereochemistry, allowing for the introduction of various nucleophiles at a specific chiral center. acs.orgmdpi.com

Tsuji–Trost Reaction: This palladium-catalyzed allylic substitution reaction generally occurs with retention of stereochemistry. acs.orgmdpi.com

By choosing between these and other stereospecific reactions, a diverse range of chiral silacyclopentanes, including triols, amines, and carboxylic acids, can be synthesized from a common intermediate. acs.org Further functionalization at the C2, C4, and C5 positions can be achieved through regio- and stereoselective nucleophilic substitution reactions of related epoxides. nih.gov

Considerations for Sustainable Synthesis Practices

Modern chemical synthesis places a strong emphasis on sustainability, aiming to develop processes that are environmentally benign and economically viable. nih.gov In the context of organosilane and silacyclopentane synthesis, several green chemistry principles are being actively pursued.

A primary focus is the replacement of precious metal catalysts, such as platinum, which are commonly used in hydrosilylation reactions. nih.govacs.org Research is directed towards utilizing more earth-abundant and less toxic transition metals like cobalt, iron, and nickel. nih.govacs.org The development of air- and moisture-stable cobalt-based catalysts, for example, allows for efficient synthesis of alkoxysilanes under mild conditions (room temperature) in green solvents like alcohols. nih.govacs.org

Another key area is the move towards "chlorine-free" synthesis routes. mdpi.com The traditional Müller-Rochow direct process, a cornerstone of the silicone industry, uses methyl chloride. mdpi.com More sustainable alternatives aim to avoid chlorinated reagents, thereby reducing corrosive byproducts and hazardous waste. rsc.orggoogle.com This includes methods like the dehydrocoupling of amines and silanes, which forms Si-N bonds and produces only hydrogen as a byproduct, offering a sustainable alternative to traditional aminosilane (B1250345) synthesis that generates ammonium (B1175870) salt waste. rsc.org

Other green chemistry strategies applicable to silacyclopentane synthesis include:

Atom Economy: Designing syntheses, such as hydrosilylation, that maximize the incorporation of starting materials into the final product. nih.govmit.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. mit.edu

Use of Renewable Feedstocks: Exploring bio-based starting materials to reduce reliance on petrochemicals. youtube.com

Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or alcohols. acs.orgmit.edu

By integrating these principles, the synthesis of silacyclopentanes can be aligned with the broader goals of sustainable chemistry, minimizing environmental impact while continuing to produce valuable silicon-based compounds. sciencepublishinggroup.com

Advanced Reaction Chemistry and Transformations of 2,2,4 Trimethyl 1 Oxa 2 Silacyclopentane

Ring-Opening Reactions and Subsequent Derivatization

The core reactivity of 2,2,4-trimethyl-1-oxa-2-silacyclopentane involves the opening of the oxasilacyclopentane ring. This can be initiated by both nucleophilic and electrophilic species, providing versatile pathways for the synthesis of complex organosilicon compounds.

Controlled Hydrolytic Ring Opening to Form Carbinol-Functional Siloxanes and Silanols

A key transformation of this compound is its reaction with silicon-hydroxyl (silanol) groups. This process, which can be considered a controlled hydrolytic ring-opening, results in the formation of valuable carbinol-functional siloxanes. The reaction involves the insertion of the silicon center of the cyclic ether into the Si-OH bond of a silanol-containing species.

This method has been effectively used to prepare carbinol-functional organosiloxanes and resins by reacting this compound with organosiloxanes or resins containing silanol (B1196071) groups at temperatures ranging from 25°C to 150°C. google.com For instance, reacting the cyclic silyl (B83357) ether with a silanol-endcapped dimethylpolysiloxane at 95°C for four hours yields a carbinol-endcapped dimethylpolysiloxane in near-quantitative amounts. google.com The reaction can be performed in the presence of an inert organic solvent, such as toluene (B28343), to facilitate the dissolution and contact of the reactants. google.comgoogle.com It is often preferred that the this compound is freshly distilled before use to improve the yield of the final product. google.com

A specific example involves the reaction with diphenylsilanediol (B146891), which contains two silanol groups. google.com Heating a mixture of diphenylsilanediol and this compound in toluene results in a near-quantitative yield of a disubstituted product where both hydroxyl groups have reacted to open a cyclic ether ring. google.com

Reactant 1Reactant 2SolventTemperature (°C)Time (h)Product
DiphenylsilanediolThis compoundToluene1202Ph₂Si(OSiMe₂CH₂CHMeCH₂OH)₂
Silanol-endcapped dimethylpolysiloxane (DP=33)This compoundNone954Carbinol-endcapped dimethylpolysiloxane

Table 1: Examples of Controlled Ring-Opening Reactions. google.com

Furthermore, the direct hydrolysis of 2,2-disubstituted 1-oxa-2-silacycloalkanes, like the title compound, can be employed to form the corresponding bis-(hydroxyalkyl)tetraalkyldisiloxanes. google.com

Nucleophilic Attack and Substitution Reactions on the Silicon Center

The ring-opening reactions described above are fundamentally examples of nucleophilic substitution at the silicon center. libretexts.org The silicon atom in this compound is electrophilic and is attacked by a nucleophile. In the case of the reaction with silanols, the oxygen atom of the hydroxyl group acts as the nucleophile. google.comlibretexts.org

The reaction proceeds via the nucleophilic oxygen atom of the silanol donating a pair of electrons to the silicon atom of the cyclic silyl ether. This forms a pentacoordinate silicon intermediate, which is characteristic of nucleophilic substitution at silicon. libretexts.org Subsequently, the strained endocyclic Si-O bond cleaves, with the ring's oxygen atom being protonated by the hydrogen from the original silanol group. This results in the formation of a new, stable siloxane bond (Si-O-Si) and a terminal primary carbinol group (-CH₂OH). This mechanism is analogous to other ring-opening reactions seen with strained heterocyclic compounds like cyclic azasilanes, which can be opened rapidly by nucleophilic attack from hydroxyl groups on inorganic substrates. gelest.com

Electrophilic Cleavage Mechanisms and Reactivity Pathways

The silicon-oxygen bond in the this compound ring can also be cleaved via electrophilic attack. This pathway is central to the cationic ring-opening polymerization (CROP) of cyclosiloxanes. gelest.com The reaction is typically initiated by strong protic acids such as H₂SO₄ or trifluoromethanesulfonic acid (CF₃SO₃H). gelest.com

The mechanism involves the protonation of the endocyclic oxygen atom by the acid. This electrophilic attack makes the adjacent silicon atom significantly more electrophilic and thus more susceptible to nucleophilic attack, even by weak nucleophiles. In the context of polymerization, the nucleophile can be another monomer molecule or a growing polymer chain. This process of electrophilic activation followed by nucleophilic attack leads to the propagation of the polymer chain. The ring strain of the five-membered ring in this compound contributes to the thermodynamic driving force for polymerization via this mechanism. gelest.com

Polymerization and Oligomerization Phenomena

This compound serves as a valuable monomer and functionalizing agent in the synthesis of advanced silicone materials. Its ability to undergo ring-opening polymerization allows for its incorporation into various polymer architectures.

Incorporation into High-Performance Silicone Polymer Networks and Resins

The ring-opening capability of this compound is utilized to incorporate its structure into larger silicone polymers and resins. As described previously, its reaction with silanol-functional organosiloxane resins produces carbinol-functional resins. google.com These carbinol groups are highly versatile reactive sites for subsequent cross-linking reactions.

Carbinol-functional polydimethylsiloxanes can be reacted with a variety of other polymer systems, including polyurethanes, epoxies, polyesters, and phenolics. gelest.com This allows for the creation of hybrid materials and high-performance networks that combine the beneficial properties of silicones (such as thermal stability, flexibility, and hydrophobicity) with the mechanical strength or adhesion properties of the organic polymer. For example, the reaction of a carbinol-terminated silicone with a diisocyanate would form a silicone-urethane copolymer, a material often used in applications requiring flexibility and durability. gelest.com

The fundamental process for creating the silicone backbone is the ring-opening polymerization (ROP) of cyclic siloxane monomers. researchgate.net The thermodynamic driving force for the ROP of cyclic monomers like this compound is the relief of ring strain. gelest.com

Use as a Functionalization Reagent for Reactive Polymer Chain Ends in Elastomer Synthesis

A significant application of this compound is its use as an end-capping or functionalization reagent for polymers. Specifically, it can react with silanol-terminated polymers to introduce a primary hydroxyl (carbinol) group at the chain end. google.com This process transforms a silanol-terminated polymer into a carbinol-terminated one, altering the reactivity and compatibility of the polymer chain end.

These terminal carbinol groups are crucial in the synthesis of silicone elastomers and other block copolymers. gelest.com They serve as reactive handles for a variety of curing and chain-extension chemistries. In contrast to silanol groups, which primarily undergo condensation reactions with other silanols or alkoxysilanes, carbinol groups can participate in a wider range of organic reactions. gelest.comgelest.com

Polymer SystemReaction with Carbinol GroupResulting Material/Application
IsocyanatesUrethane (B1682113) linkage formationPoly(siloxane-urethane) copolymers, elastomers, synthetic leather finishes. gelest.com
EpoxidesEther linkage formationEpoxy-silicone networks, coatings, adhesives. gelest.com
Carboxylic Acids / EstersEster linkage formationPoly(siloxane-ester) copolymers, internal lubricants for polyester (B1180765) fiber. gelest.com
Phenolic ResinsEther linkage formationHigh-temperature resistant hybrid materials. gelest.com

Table 2: Reactivity of Carbinol-Functionalized Silicones in Polymer Synthesis. gelest.com

This end-functionalization strategy is particularly valuable in creating telechelic polymers, where both ends of the polymer chain possess a reactive group. These telechelic carbinol-functional silicones are key building blocks for producing well-defined, cross-linked elastomer networks and for synthesizing segmented block copolymers used in thermoplastic elastomers. gelest.com

Catalytic Applications and Roles

A thorough investigation into the catalytic functions of this compound indicates a lack of specific research in key industrial processes.

Catalytic Activity in Urethane Foam Production

There is no direct scientific literature or patent evidence to suggest that this compound is used as a catalyst in the production of urethane foams. The catalysis of polyurethane foam formation typically involves amine compounds and organometallic species that facilitate the reaction between polyols and isocyanates. google.comgoogle.com While some organosilicon compounds can be formulated as catalysts for urethane production, a related but structurally distinct compound, 2,2,4-Trimethyl-1-oxa-4-aza-2-silacyclohexane, has been noted as a catalyst for urethane foams. gelest.com This highlights that catalytic activity is highly specific to the molecular structure of the compound.

Table 1: Comparison of Target Compound with a Known Urethane Catalyst

Feature This compound 2,2,4-Trimethyl-1-oxa-4-aza-2-silacyclohexane
Ring Structure 5-membered (oxasilacyclopentane) 6-membered (oxazasilacyclohexane)
Heteroatoms Oxygen, Silicon Oxygen, Nitrogen, Silicon

| Reported Catalytic Activity in Urethane Foams | Not reported | Reported gelest.com |

Participation in Other Metal-Catalyzed Organic Transformations

The role of this compound in other metal-catalyzed organic transformations is not documented in available research. Metal-catalyzed reactions are fundamental to modern organic synthesis, with transition metals being key to forming new chemical bonds. While various silicon-containing compounds can act as ligands or reagents in such transformations, there are no specific studies detailing the participation of this compound in this capacity. The reactivity of related cyclic siloxanes is often explored in the context of ring-opening polymerization, which can be catalyzed by acids, bases, or organometallic complexes. gelest.comrsc.orgmdpi.com

Structural Elucidation and Conformational Analysis of 1 Oxa 2 Silacyclopentane Systems

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel or uncharacterized compounds. For a molecule like 2,2,4-trimethyl-1-oxa-2-silacyclopentane, a combination of nuclear magnetic resonance spectroscopy, mass spectrometry, and vibrational spectroscopy would be required for a comprehensive analysis.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ²⁹Si NMR) for Detailed Structural Assignment

High-resolution NMR spectroscopy is a cornerstone technique for determining the connectivity and chemical environment of atoms within a molecule. For this compound, ¹H, ¹³C, and ²⁹Si NMR experiments would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the methyl groups and the methylene (B1212753) protons on the heterocyclic ring. The protons of the two methyl groups attached to the silicon atom (position 2) would likely appear as a singlet, unless there is restricted rotation. The methyl group at position 4 would also give rise to a distinct signal, likely a doublet due to coupling with the adjacent methine proton. The methylene protons at positions 3 and 5 would be expected to exhibit more complex splitting patterns due to both geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. Distinct signals would be expected for the two equivalent methyl carbons on the silicon, the methyl carbon at position 4, the methylene carbons at positions 3 and 5, and the methine carbon at position 4. The chemical shifts of these signals would be influenced by the electronegativity of the neighboring oxygen and silicon atoms.

²⁹Si NMR Spectroscopy: Silicon-29 NMR is a powerful tool for probing the environment of the silicon atom. For this compound, a single resonance would be anticipated in the ²⁹Si NMR spectrum. The chemical shift of this signal would be characteristic of a silicon atom in a five-membered ring bonded to two carbon atoms, an oxygen atom, and two methyl groups.

A hypothetical summary of expected NMR data is presented in the table below. The exact chemical shifts and coupling constants would require experimental determination or high-level computational modeling.

NucleusPredicted Chemical Shift Range (ppm)Predicted Multiplicity
¹H0.1 - 0.3 (Si-(CH₃)₂)Singlet
0.9 - 1.2 (C(4)-CH₃)Doublet
1.3 - 1.8 (CH₂)Multiplet
3.5 - 4.0 (OCH₂)Multiplet
2.0 - 2.5 (CH)Multiplet
¹³C-5 to 5 (Si-CH₃)Quartet
20 - 30 (C(4)-CH₃)Quartet
30 - 45 (CH₂)Triplet
60 - 75 (OCH₂)Triplet
25 - 40 (CH)Doublet
²⁹Si10 - 30Singlet

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Ion Confirmation

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight.

The fragmentation of the molecular ion would be expected to proceed through various pathways, influenced by the relative strengths of the bonds and the stability of the resulting fragments. Common fragmentation patterns for organosilicon compounds often involve the loss of methyl groups and cleavage of the heterocyclic ring. The presence of characteristic isotopologues of silicon (²⁹Si and ³⁰Si) would lead to observable M+1 and M+2 peaks, aiding in the identification of silicon-containing fragments.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

The Si-O-C linkage would likely exhibit a strong absorption in the IR spectrum in the region of 1000-1100 cm⁻¹. The Si-C bonds would also have characteristic vibrations, as would the various C-H stretching and bending modes of the methyl and methylene groups. Analysis of the fingerprint region (below 1500 cm⁻¹) would provide more detailed structural information.

Conformational Dynamics of Five-Membered Heterocyclic Rings

Five-membered rings are generally not planar and exhibit a dynamic conformational behavior. Understanding these dynamics is crucial for a complete picture of the molecule's structure and reactivity.

Pseudorotation and Ring Puckering in Silacyclopentane (B13830383) Rings

Cyclopentane and its heterocyclic analogues, including 1-oxa-2-silacyclopentane, are known to undergo a low-energy conformational process called pseudorotation. This process involves a continuous series of out-of-plane motions of the ring atoms, leading to the interconversion of various envelope and twist conformations. The energy barrier for pseudorotation is typically low, meaning that the ring is highly flexible at room temperature.

For this compound, the presence of the bulky trimethyl substituents would be expected to influence the pseudorotational pathway and the relative energies of the different conformers. Steric interactions between the methyl groups would likely create preferential puckering of the ring to minimize these unfavorable interactions. The exact nature of the preferred conformation and the energy barriers to interconversion would require detailed computational modeling or advanced variable-temperature NMR studies.

Influence of Substituents on Preferred Conformations

The conformational preferences of saturated five-membered rings, such as the 1-oxa-2-silacyclopentane system, are primarily dictated by a delicate balance of several factors, including torsional strain, steric interactions, and electronic effects. The parent, unsubstituted 1-oxa-2-silacyclopentane ring is expected to exist in a dynamic equilibrium between various puckered conformations, most notably the envelope (Cs symmetry) and twist (C2 symmetry) forms. The introduction of substituents, as in the case of this compound, significantly influences this equilibrium, favoring conformations that minimize unfavorable steric interactions.

Detailed experimental or computational studies specifically elucidating the conformational landscape of this compound are not extensively available in the public domain. However, general principles of conformational analysis of five-membered heterocyclic rings allow for a qualitative prediction of the influence of the methyl substituents.

The gem-dimethyl groups at the C2 position, adjacent to the oxygen atom and bonded to the silicon atom, are expected to have a pronounced effect. These substituents will likely favor a conformation that minimizes steric hindrance between them and the rest of the ring. Similarly, the methyl group at the C4 position will seek to occupy a pseudo-equatorial position to reduce steric strain with adjacent atoms.

While specific data for this compound is not available, a general understanding of the conformational behavior of substituted five-membered rings can be inferred. The puckering of the ring can be described by pseudorotation, a continuous interconversion between envelope and twist conformations. For a substituted ring, certain points along the pseudorotational pathway will be energetically favored.

In the absence of specific research data, it is not possible to provide detailed quantitative information, such as dihedral angles or the energetic differences between possible conformers of this compound. Further dedicated spectroscopic studies, such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, combined with computational modeling, would be necessary to precisely determine the preferred conformations and the energetic barriers to interconversion for this specific molecule.

Computational and Theoretical Studies on 2,2,4 Trimethyl 1 Oxa 2 Silacyclopentane

Quantum Chemical Calculations for Molecular Properties: Awaiting Investigation

Quantum chemical calculations are a cornerstone of modern chemistry, providing deep insights into molecular structure and behavior. However, specific studies applying these methods to 2,2,4-trimethyl-1-oxa-2-silacyclopentane are not found in the current body of scientific literature.

Density Functional Theory (DFT) for Optimizing Geometries, Electronic Structure, and Spectroscopic Parameters

Density Functional Theory (DFT) has become a widely used method for predicting the properties of organosilicon compounds with a high degree of accuracy. This powerful tool could be employed to determine the optimized molecular geometry of this compound, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would allow for a detailed analysis of its electronic structure, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These parameters are crucial for understanding the molecule's reactivity. Additionally, theoretical spectroscopic parameters, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, could be calculated to aid in the experimental characterization of the compound. At present, such specific computational data for this compound remains to be published.

Ab Initio and Semi-Empirical Methods for Conformational Energies and Intermolecular Interactions

Beyond DFT, other computational methods could provide valuable information. Ab initio methods, which are based on first principles of quantum mechanics, could be utilized to perform high-accuracy calculations of the conformational energies of the five-membered ring, identifying the most stable conformers and the energy barriers between them. Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, could be applied to study intermolecular interactions in larger systems or to perform preliminary conformational scans more efficiently. Research detailing the application of these methods to this compound is currently unavailable.

Reaction Mechanism Elucidation and Energetic Profiles: An Open Question

The reactivity of this compound, particularly its cyclization and ring-opening reactions, presents an area ripe for computational investigation. However, detailed mechanistic studies supported by computational data are not present in the existing literature.

Transition State Identification and Reaction Pathway Mapping

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. For this compound, this would involve identifying the transition state structures for key reactions, such as its formation via intramolecular cyclization or its subsequent ring-opening polymerization. By mapping the reaction pathways, chemists can gain a fundamental understanding of the reaction mechanism at a molecular level.

Kinetic and Thermodynamic Analysis of Cyclization and Ring-Opening Reactions

A comprehensive computational study would also involve the calculation of kinetic and thermodynamic parameters for the cyclization and ring-opening reactions of this compound. This would include determining the activation energies, which govern the reaction rates, and the reaction enthalpies and Gibbs free energies, which indicate the thermodynamic favorability of the processes. Such data would be invaluable for optimizing reaction conditions and controlling the synthesis of polymers derived from this monomer.

Stability and Strain Energy Assessment: A Subject for Future Research

The stability of cyclic compounds is often discussed in terms of ring strain. For this compound, a computational assessment of its strain energy would provide insight into its thermodynamic stability compared to acyclic analogues or other cyclic systems. This can be achieved by using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a reliable theoretical prediction of the strain energy. To date, no such computational analysis for this compound has been reported.

Analysis of Thermodynamic Stability of Reactive Intermediates (e.g., Siloxy Carbenes)

In the context of this compound, a hypothetical ring-opening event could lead to the formation of a siloxy carbene. The thermodynamic stability of such an intermediate would be influenced by the methyl groups present in the original molecule. Computational methods, such as Density Functional Theory (DFT), are well-suited to model such species and predict their stability.

Table 1: Factors Influencing the Thermodynamic Stability of Siloxy Carbenes

FactorDescription of Influence on Stability
Substituents on Carbene Carbon Electron-donating groups can stabilize the carbene center.
Substituents on Silicon Atom Bulky substituents on the silicon atom can sterically hinder reactions and influence the electronic environment.
Ring Strain in Precursor The relief of ring strain in the precursor molecule can provide a thermodynamic driving force for the formation of the carbene intermediate.
Reaction Conditions The method of generation (thermal or photochemical) can influence the energy of the resulting carbene.

Quantification of Ring Strain and its Impact on Reactivity

The reactivity of cyclic compounds is often influenced by ring strain, which is a measure of the destabilization of a cyclic molecule compared to a corresponding acyclic reference compound. For this compound, the five-membered ring structure is expected to have a certain degree of ring strain, which can impact its chemical behavior, particularly in ring-opening reactions.

Computational methods can be used to quantify the ring strain energy (RSE). This is typically done by comparing the heat of formation of the cyclic compound with that of a strainless acyclic analogue. While specific RSE calculations for this compound are not prominently reported, studies on analogous cyclopentane and silacyclobutane derivatives provide valuable insights. For instance, the strain in silacyclobutanes provides a thermodynamic driving force for ring expansion reactions researchgate.net.

Table 2: Estimated Contributions to Ring Strain in this compound

Type of StrainContributing FactorsExpected Impact on Reactivity
Angle Strain Deviation of bond angles from ideal values for sp3-hybridized atoms in a five-membered ring.Promotes ring-opening reactions to relieve the strain.
Torsional Strain Eclipsing interactions between substituents on adjacent ring atoms. The methyl groups can increase these interactions.Influences the preferred conformation of the ring and can be a driving force for reactions that lead to a more staggered conformation.
Steric Strain Repulsive interactions between the bulky methyl groups.Can be relieved through reactions that open the ring and increase the distance between substituents.

A higher degree of ring strain generally correlates with increased reactivity, particularly in polymerization and ring-opening reactions. Therefore, a quantitative understanding of the ring strain in this compound is crucial for predicting its chemical behavior and designing potential applications.

Computational Modeling of Interactions with Surfaces or Polymer Matrices

The interaction of this compound with surfaces or its behavior within a polymer matrix can be effectively studied using computational modeling techniques such as molecular dynamics (MD) simulations. These simulations can provide atomic-level details of the intermolecular forces and conformational changes that govern these interactions.

Interactions with Surfaces:

The interaction of siloxanes with silica surfaces is a well-studied area, driven by applications in areas like surface modification and chromatography. Computational models can simulate the adsorption of this compound onto a silica surface. These models can elucidate the role of different surface features, such as silanol (B1196071) groups (Si-OH), in the binding process researchgate.net. The oxygen atom in the oxasilacyclopentane ring and any potential hydroxyl groups formed upon ring-opening could form hydrogen bonds with the surface silanols. The methyl groups would likely contribute to van der Waals interactions.

Table 3: Potential Interactions of this compound with a Silica Surface

Interacting Moiety on MoleculeInteracting Site on Silica SurfaceType of Interaction
Oxygen atom in the ringSilanol groups (Si-OH)Hydrogen bonding
Methyl groupsSiloxane bridges (Si-O-Si) and silanol groupsVan der Waals forces
Silicon atomSurface oxygen atomsLewis acid-base interactions

Interactions within Polymer Matrices:

When incorporated into a polymer matrix, this compound can act as a plasticizer or a compatibilizer, depending on the nature of the polymer. MD simulations can be used to predict the miscibility of the compound with different polymers and to study its effect on the polymer's physical properties, such as its glass transition temperature.

The simulations would model the diffusion of the cyclic molecule within the polymer chains and calculate the interaction energies between them. The size, shape, and polarity of this compound would determine its compatibility with the polymer matrix. For example, in a polysiloxane matrix, the similar chemical nature would likely lead to good miscibility.

Table 4: Predicted Effects of this compound in Different Polymer Matrices

Polymer MatrixExpected InteractionPotential Effect on Polymer Properties
Polydimethylsiloxane (PDMS) High compatibility due to similar chemical structure.Acts as a plasticizer, potentially lowering the glass transition temperature and viscosity.
Polyethylene (PE) Lower compatibility due to differences in polarity.May phase-separate, potentially acting as a lubricant at the interface.
Poly(methyl methacrylate) (PMMA) Moderate compatibility due to the presence of polar ester groups in the polymer.Could act as a compatibilizer in blends or affect the mechanical properties.

Computational modeling, therefore, offers a predictive and insightful approach to understanding the behavior of this compound in various environments, guiding experimental work and the development of new materials.

Advanced Materials and Polymer Science Applications of 1 Oxa 2 Silacyclopentanes

Development of High-Performance Organosilicon Materials

Organosilicon polymers are noted for a combination of properties that make them suitable for high-performance applications. wiley-vch.de Their backbones, often composed of alternating silicon and oxygen atoms, lead to materials with high flexibility, low glass transition temperatures, and excellent thermal and oxidative stability. wiley-vch.de These characteristics are central to the development of advanced coatings, adhesives, and elastomers.

The inherent strength of the siloxane (Si-O) bond contributes to the superior thermal stability of organosilicon-based materials compared to many carbon-based polymers. wiley-vch.de This makes them attractive for formulating coatings and adhesives intended for high-temperature environments. The incorporation of organosilicon building blocks can improve mechanical resistance and durability. wiley-vch.de While specific performance data for 2,2,4-Trimethyl-1-oxa-2-silacyclopentane in these applications is not extensively detailed, the fundamental properties of organosilicon compounds suggest its potential as a monomer or additive to enhance material performance.

Table 1: Key Properties of Organosilicon Polymers for High-Performance Applications

PropertyDescriptionContribution to Coatings/Adhesives
Thermal Stability Resistance to degradation at high temperatures due to strong Si-O backbone bonds. wiley-vch.deEnables use in demanding aerospace, automotive, and electronic applications.
Oxidative Stability High resistance to chemical degradation from oxygen and ozone. wiley-vch.deIncreases lifespan and reliability of protective coatings.
Backbone Flexibility The Si-O-Si bond angle is wider and more flexible than the C-C bond, imparting low-temperature flexibility. wiley-vch.deImproves crack resistance and adhesion across a wide temperature range.
Mechanical Resistance The inorganic-organic nature can be tailored to create materials with high strength and resilience. wiley-vch.deEnhances durability, scratch resistance, and cohesive strength.
Hydrophobicity The presence of organic groups (e.g., methyl) attached to the silicon atoms creates a low surface energy, water-repellent surface.Provides moisture resistance and corrosion protection.

Surface Engineering and Nanomaterial Functionalization

The reactivity of the 1-oxa-2-silacyclopentane ring makes it a candidate for surface engineering, where modifying the surface chemistry of a material is critical to its function. This is particularly relevant in the creation of advanced composites and the functionalization of nanomaterials.

Silane (B1218182) coupling agents are essential molecules that act as a chemical bridge between inorganic materials (like glass fibers or mineral fillers) and organic polymer matrices. researchgate.netnih.govshinetsusilicone-global.com This bridging effect is critical for the performance of composite materials, as it prevents debonding at the interface and allows for effective stress transfer from the polymer to the reinforcing filler. researchgate.net

A typical silane coupling agent has a structure where reactive groups can bond with both the inorganic substrate and the organic resin. researchgate.net The mechanism generally involves the hydrolysis of alkoxy groups on the silicon atom to form reactive silanol (B1196071) (Si-OH) groups. These silanols then form strong, covalent Si-O-Si bonds with hydroxyl groups on the surface of the filler. researchgate.net

In the case of this compound, a similar function can be proposed. The strained ring is susceptible to hydrolysis or direct reaction with surface hydroxyls, leading to a ring-opening reaction. This reaction would generate a silanol group at one end, capable of bonding to an inorganic surface, and a functional organic group at the other end, which can entangle or react with the polymer matrix.

Table 2: Proposed Ring-Opening Mechanism for Surface Bonding

StepReactantSurfaceReactionResult
1. Approach This compoundInorganic surface with hydroxyl (-OH) groupsThe cyclic siloxane approaches the hydroxylated surface.Proximity for reaction.
2. Ring-Opening Cyclic siloxane ringSurface -OHThe Si-O bond in the ring is cleaved upon interaction with a surface hydroxyl.A covalent Si-O-Surface bond is formed.
3. Tethered Molecule N/AN/AThe ring opens to form a linear organosilicon molecule tethered to the surface.Surface is functionalized with an organic tail.

For modifying nanoscale surfaces, such as nanoparticles and mesoporous materials, vapor phase deposition of coupling agents is a highly effective technique. Cyclic silanes, particularly cyclic azasilanes, have demonstrated significant advantages in this area. gelest.comgelest.com These molecules can react with surface hydroxyls at room temperature without the release of byproducts like alcohol or HCl, which can interfere with surface chemistry on the nanoscale. gelest.com

The reaction of cyclic azasilanes is rapid, specific, and high-yield, driven by the release of ring strain and the formation of a thermodynamically stable Si-O bond with the substrate. gelest.com This allows for the formation of a high-density, self-limiting monolayer on the surface. gelest.com By analogy, this compound and other 1-oxa-2-silacyclopentanes could serve as effective reagents for the clean, byproduct-free vapor phase modification of sensitive substrates, offering a convenient route to functionalized nanoparticles and porous materials. gelest.comknowde.com

Role as Building Blocks for Complex Molecular Architectures

Beyond surface modification, cyclic compounds are valuable as building blocks in diversity-oriented synthesis to create libraries of molecules with distinct scaffolds. nih.gov The ability to controllably open the ring of 1-oxa-2-silacyclopentanes allows for their incorporation into larger, more complex molecular structures and polymer chains.

This approach is exemplified by the use of 1-oxa-2,2-(dimesityl)silacyclopentane acetals as key intermediates in the stereoselective synthesis of highly functionalized polyols. nih.gov The defined structure of the oxasilacyclopentane ring allows for precise chemical transformations, making it a versatile tool for synthetic chemists. Similarly, the this compound molecule can be envisioned as a monomer for ring-opening polymerization or as a foundational unit for constructing well-defined supramolecular systems. nih.govmdpi.com The strategic use of such building blocks enables the design of new materials with precisely tailored properties for a wide range of applications. elsevierpure.com

Lack of Specific Research Data on "this compound" Hinders Detailed Application Analysis

Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of specific research data available for the chemical compound This compound . While general principles of polymer chemistry and material science can provide a theoretical framework for its potential applications, there is no direct evidence or detailed research findings to substantiate its use in the advanced materials and polymer science applications outlined in the requested article structure.

The PubChem database confirms the existence of this compound, providing basic information such as its chemical formula (C₆H₁₄OSi), molecular weight, and structure. nih.gov However, beyond these fundamental details, the scientific literature does not currently contain specific studies on its role as a precursor in the synthesis of dendrimers and hyperbranched polymers, its integration into novel heterocyclic systems, or its potential in optoelectronic and electronic material science.

General information on the synthesis of dendrimers and hyperbranched polymers often involves the use of cyclic monomers that can undergo ring-opening polymerization. nih.govmdpi.comnih.gov In theory, as a cyclic siloxane, this compound could potentially undergo such polymerization to form polysiloxane structures. These structures are known for their unique properties and are used in a variety of advanced materials. However, no specific studies detailing the polymerization behavior, kinetics, or the properties of the resulting polymers from this particular monomer could be located.

Similarly, while the modification of heterocyclic systems is a broad area of chemical synthesis, and organosilicon compounds can play a role in creating novel structures with tunable properties, there is no available research that specifically documents the integration of this compound into such systems.

The field of optoelectronic and electronic materials is another area where polysiloxanes have shown promise. Their properties, such as thermal stability and dielectric characteristics, make them candidates for various applications. Again, the scientific literature lacks any studies that investigate the specific optoelectronic or electronic properties of polymers derived from this compound.

Future Research Directions and Emerging Perspectives

Innovations in Catalytic Systems for Efficient and Selective Synthesis

The development of efficient and selective synthetic routes is a cornerstone of modern chemistry. For 2,2,4-Trimethyl-1-oxa-2-silacyclopentane, future research will likely focus on innovative catalytic systems that can overcome the challenges associated with the construction of the oxasilacyclopentane ring. While specific catalytic systems for this exact molecule are not documented, advancements in related fields suggest several promising avenues.

Hydrosilylation, a fundamental reaction in organosilicon chemistry, stands out as a primary candidate for exploration. The intramolecular hydrosilylation of an appropriate unsaturated alcohol precursor, catalyzed by transition metals such as platinum, rhodium, or iridium, could offer a direct and atom-economical route to the target molecule. Innovations in ligand design for these metal catalysts will be crucial for achieving high regio- and stereoselectivity.

Another promising area is the exploration of earth-abundant metal catalysts, such as iron, copper, or zinc, to replace their precious metal counterparts. This shift not only reduces costs but also aligns with the principles of green chemistry. The development of bespoke ligand scaffolds for these earth-abundant metals will be essential to achieving the desired reactivity and selectivity.

Furthermore, organocatalysis presents a metal-free alternative for the synthesis of this compound. Chiral Brønsted acids or Lewis bases could potentially catalyze the cyclization of a suitable precursor, offering an enantioselective route to chiral derivatives of the target compound.

Table 1: Potential Catalytic Systems for the Synthesis of this compound

Catalyst Type Potential Advantages Key Research Focus
Precious Metal Catalysts (Pt, Rh, Ir) High activity and selectivity in hydrosilylation. Development of novel ligands for enhanced control.
Earth-Abundant Metal Catalysts (Fe, Cu, Zn) Cost-effective and environmentally benign. Ligand design to promote desired reactivity.

Discovery of Unexplored Reactivity Modes and Novel Functionalizations

The reactivity of this compound is a field ripe for discovery. The strained five-membered ring containing a silicon-oxygen bond suggests a number of potential reactivity modes that could be exploited for the synthesis of novel functionalized organosilicon compounds.

Ring-opening reactions are a likely avenue of exploration. The Si-O bond in the oxasilacyclopentane ring could be susceptible to cleavage by nucleophiles or electrophiles, leading to a variety of linear organosilicon products. For instance, reaction with water or alcohols could yield silanols, while treatment with organometallic reagents could result in the formation of new carbon-silicon bonds.

The C-H bonds adjacent to the silicon and oxygen atoms within the ring also present opportunities for functionalization. Transition metal-catalyzed C-H activation and subsequent functionalization could allow for the introduction of a wide range of substituents, providing access to a diverse library of derivatives with tailored properties.

Furthermore, the reactivity of the methyl groups attached to the silicon atom could be explored. Radical-based or transition metal-mediated functionalization of these methyl groups could provide another handle for modifying the properties of the molecule.

Table 2: Potential Reactivity Modes of this compound

Reactivity Mode Potential Products Research Objective
Ring-Opening Polymerization Polysiloxanes with novel architectures. Control over polymer molecular weight and properties.
Nucleophilic/Electrophilic Ring Opening Functionalized linear organosilanes. Exploring the scope of reagents and reaction conditions.
C-H Functionalization Derivatized oxasilacyclopentanes. Achieving site-selective functionalization.

Advancements in Multiscale Computational Modeling for Predictive Design

In the absence of extensive experimental data, multiscale computational modeling offers a powerful tool for predicting the properties and reactivity of this compound. Density functional theory (DFT) calculations can be employed to investigate the molecule's geometric and electronic structure, as well as to predict its spectroscopic properties.

Computational methods can also be used to explore potential reaction pathways for its synthesis and functionalization. By calculating the activation energies and reaction thermodynamics of various catalytic cycles, researchers can identify promising catalyst systems and reaction conditions before embarking on extensive experimental work. This predictive approach can significantly accelerate the discovery of efficient synthetic routes.

Molecular dynamics (MD) simulations can provide insights into the conformational dynamics of the oxasilacyclopentane ring and its interactions with other molecules. This information is particularly valuable for understanding its behavior in different solvent environments and for designing derivatives with specific binding properties.

Furthermore, quantum mechanics/molecular mechanics (QM/MM) methods can be used to model the interaction of this compound with larger biological systems, such as proteins or enzymes. This could aid in the design of novel bioactive molecules based on this scaffold.

Table 3: Computational Modeling Approaches for this compound

Modeling Technique Information Gained Application
Density Functional Theory (DFT) Electronic structure, spectroscopic properties, reaction mechanisms. Catalyst design, reactivity prediction.
Molecular Dynamics (MD) Conformational dynamics, intermolecular interactions. Understanding solvent effects, predicting physical properties.

Integration of this compound into Smart Materials and Responsive Systems

The unique structural features of this compound make it a potential building block for the development of smart materials and responsive systems. The incorporation of this organosilicon heterocycle into polymer backbones or as a pendant group could impart novel properties to the resulting materials.

One area of interest is the development of stimuli-responsive polymers. The Si-O bond in the oxasilacyclopentane ring could be designed to be cleavable under specific conditions, such as changes in pH, temperature, or the presence of a particular analyte. This would allow for the creation of materials that can degrade or change their properties on demand.

The incorporation of this compound into self-healing materials is another exciting possibility. The ring-opening of the oxasilacyclopentane unit could be used as a mechanism for cross-linking, allowing the material to repair itself after damage.

Furthermore, the unique refractive index and thermal stability of organosilicon compounds suggest that materials incorporating this compound could find applications in optical and electronic devices. For example, they could be used as components in advanced coatings, encapsulants, or dielectric materials.

Table 4: Potential Applications in Smart Materials

Material Type Potential Functionality Underlying Principle
Stimuli-Responsive Polymers Controlled degradation, triggered release. Cleavage of the Si-O bond in response to a stimulus.
Self-Healing Materials Autonomous repair of damage. Ring-opening and cross-linking upon damage.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 2,2,4-Trimethyl-1-oxa-2-silacyclopentane, and what are their key reaction parameters?

  • Methodological Answer : The compound is typically synthesized via silane cyclization using precursors like dimethylsilane derivatives. A common approach involves reacting 2,4-dimethyl-1-oxa-2-silacyclopentane with methylating agents under anhydrous conditions. Key parameters include temperature control (60–80°C), inert atmosphere (N₂/Ar), and catalysts such as Pt/C or Rh complexes. Purification is achieved via fractional distillation or column chromatography with non-polar solvents (hexane/ethyl acetate) .

Q. How can researchers verify the structural purity of this compound using spectroscopic methods?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for confirming the silacyclopentane ring structure. Key diagnostic signals include:

  • ¹H NMR : Methyl groups on silicon (δ 0.1–0.3 ppm), oxa-ring protons (δ 3.5–4.0 ppm).
  • ¹³C NMR : Silicon-bound carbons (δ 5–10 ppm), oxygen-linked carbons (δ 65–75 ppm).
    Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 146 (C₈H₁₈OSi). X-ray diffraction (XRD) is recommended for crystallographic validation .

Q. What are the thermal stability and decomposition profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) under N₂ reveals decomposition onset at ~180°C, with siloxane (Si-O) bond cleavage as the primary pathway. Differential Scanning Calorimetry (DSC) detects exothermic peaks at 190–210°C. For safe handling, store at 2–8°C in amber vials with desiccants to prevent hydrolysis .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) studies (B3LYP/6-31G*) indicate that nucleophilic attack at the silicon center is favored due to its partial positive charge. Frontier Molecular Orbital (FMO) analysis shows a low LUMO energy (-1.8 eV) at the Si-O bond, suggesting susceptibility to electrophilic reagents. Solvent effects (e.g., THF vs. DCM) can be modeled using the Polarizable Continuum Model (PCM) to optimize reaction kinetics .

Q. What contradictions exist in reported spectroscopic data for this compound, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in ¹H NMR chemical shifts (e.g., methyl group δ values varying by ±0.1 ppm across studies) may arise from solvent polarity or trace impurities. To resolve this:

  • Perform NMR in deuterated benzene (C₆D₆) to minimize solvent effects.
  • Use high-resolution MS (HRMS) to confirm molecular formula (C₈H₁₈OSi, exact mass 146.1127).
  • Cross-validate with IR spectroscopy for Si-O stretching (~1050 cm⁻¹) and Si-CH₃ (~1250 cm⁻¹) .

Q. What catalytic applications does this compound exhibit in asymmetric synthesis, and what mechanistic insights support these findings?

  • Methodological Answer : The silacyclopentane ring acts as a chiral auxiliary in Pd-catalyzed cross-coupling reactions. Mechanistic studies (kinetic isotope effects, Hammett plots) suggest that the bulky 2,2,4-trimethyl groups sterically direct regioselectivity. For example, in Suzuki-Miyaura couplings, enantiomeric excess (ee) of >85% is achieved using (R)-BINAP ligands. In-situ FTIR monitors Si-C bond cleavage as the rate-limiting step .

Methodological Considerations Table

Research Aspect Recommended Techniques Key Parameters References
Synthesis OptimizationGC-MS monitoring, fractional distillationCatalyst loading, reaction time, purity ≥98%
Structural ValidationXRD, 2D NMR (COSY, HSQC)Crystallization solvent, decoupling methods
Reactivity PredictionDFT (Gaussian, ORCA), FMO analysisBasis set selection, solvent models
Stability AssessmentTGA/DSC under inert atmosphereHeating rate (5°C/min), gas flow

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